Propafenone Hydrochloride

Beschreibung

Propafenone Hydrochloride is the hydrochloride salt form of propafenone with class 1C antiarrhythmic effects. Propafenone hydrochloride stabilizes the neuronal membrane by binding to and inhibiting voltage-gated sodium channels, thereby reducing sodium influx required for the initiation and conduction of impulses in Purkinje and myocardial cells. This agent produces a marked depression of phase 0 and prolonged effective refractory period in the atrio-ventricular nodal and His-Purkinje tissue, resulting in a profound decrease in excitability, conduction velocity and automaticity, thereby counteracting atrial and ventricular arrythmias.

PROPAFENONE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1989 and is indicated for atrial fibrillation and ventricular arrhythmia and has 1 investigational indication. This drug has a black box warning from the FDA.

See also: Propafenone (has active moiety).

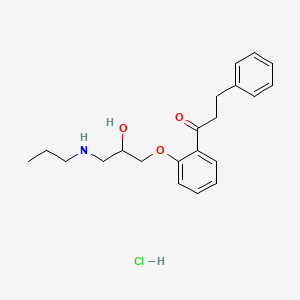

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIHRGFIPXWGEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54063-53-5 (Parent) | |

| Record name | Propafenone hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034183227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID101017233 | |

| Record name | 1-(2-(2-Hydroxy-3-(propylamino)propoxy)phenyl)-3-phenylpropan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>56.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855997 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

34183-22-7 | |

| Record name | Propafenone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34183-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propafenone hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034183227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPAFENONE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-(2-Hydroxy-3-(propylamino)propoxy)phenyl)-3-phenylpropan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPAFENONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33XCH0HOCD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Propafenone Hydrochloride for Research Applications

This guide provides a comprehensive overview of the synthesis and purification of propafenone hydrochloride, a class 1C anti-arrhythmic agent.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the chemical principles, procedural details, and analytical validation necessary for producing high-purity propafenone hydrochloride for research purposes.

Introduction to Propafenone Hydrochloride

Propafenone hydrochloride is a potent anti-arrhythmic drug used in the management of atrial and ventricular arrhythmias.[2] Its mechanism of action involves the blockade of sodium ion channels in cardiac muscle cells, which slows down the influx of sodium ions and stabilizes the cardiac membrane.[1][2] The chemical name for propafenone is 1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone, with the hydrochloride salt being the common pharmaceutical form.[1] Given its therapeutic importance, the ability to synthesize and purify propafenone hydrochloride with a high degree of purity is critical for research and development activities.

Synthetic Pathways to Propafenone Hydrochloride

Several synthetic routes to propafenone hydrochloride have been reported, with the most common strategies involving the construction of the core propiophenone structure followed by the introduction of the aminopropoxy side chain.

A crucial intermediate in many synthetic approaches is 2'-hydroxy-3-phenylpropiophenone. One effective method for its preparation involves a two-step process starting from o-hydroxyacetophenone.[3]

-

Step 1: Claisen-Schmidt Condensation to form 2'-Hydroxychalcone. o-Hydroxyacetophenone is reacted with benzaldehyde in the presence of a base, such as potassium hydroxide, in an organic solvent like isopropanol.[4] This reaction, a Claisen-Schmidt condensation, forms 2'-hydroxychalcone.[3][4]

-

Step 2: Reduction to 2'-Hydroxy-3-phenylpropiophenone. The resulting chalcone is then reduced to the corresponding propiophenone. A common method for this is catalytic transfer hydrogenation using ammonium formate and palladium on carbon.[3] This approach is advantageous due to its mild reaction conditions and high yield.

The most prevalent synthetic route involves the reaction of a substituted propiophenone with epichlorohydrin, followed by amination. A widely adopted method starts from 2'-hydroxy-3-phenylpropiophenone (also referred to as o-hydroxy-phenyl propiophenone).[5]

The synthesis can be broken down into three main steps:

-

Epoxidation: 2'-hydroxy-3-phenylpropiophenone is reacted with epichlorohydrin in the presence of a base and a phase-transfer catalyst, such as tetrabutylammonium bromide.[5] This results in the formation of the intermediate, 1-(2-(oxiran-2-ylmethoxy)phenyl)-3-phenylpropan-1-one (an epoxypropoxy propiophenone).[6][7] The use of a phase-transfer catalyst allows for milder reaction temperatures and can improve the overall yield.[5]

-

Amination: The epoxy intermediate is then subjected to amination with n-propylamine.[5][7] This step opens the epoxide ring to introduce the propylamino group, forming the propafenone free base.[6]

-

Salt Formation: Finally, the propafenone free base is treated with hydrochloric acid to form the stable and water-soluble propafenone hydrochloride salt.[5][6]

Caption: General synthesis workflow for propafenone hydrochloride.

An alternative approach involves first introducing the oxypropanolamine side chain to o-hydroxyacetophenone, followed by a Claisen-Schmidt condensation with benzaldehyde and subsequent hydrogenation. However, the initial formation of the chalcone from o-hydroxyacetophenone has been reported to be superior in terms of yield and reaction process.[8]

Purification of Propafenone Hydrochloride

Achieving high purity is paramount for any research-grade chemical. The purification of propafenone hydrochloride typically involves recrystallization and may include treatment with activated carbon to remove colored impurities.

Recrystallization is a fundamental technique for purifying solid compounds. For propafenone hydrochloride, a mixture of methanol and acetone is often employed.[6] The crude product is dissolved in a minimal amount of the hot solvent mixture and then allowed to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor. Chilling the mixture can further increase the yield of the purified product.[6] Another reported solvent for recrystallization is 95% ethanol.[7]

If the crude product is colored, treatment with finely powdered activated carbon can be effective.[6] The carbon adsorbs colored impurities, and subsequent filtration removes the carbon, yielding a decolorized solution from which the pure product can be crystallized.

-

Dissolve the crude propafenone hydrochloride in a suitable solvent system (e.g., a mixture of methanol and acetone) by heating.[6]

-

If necessary, add a small amount of activated carbon to the hot solution and continue heating for a short period.

-

Filter the hot solution to remove the activated carbon and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration and wash them with a small amount of the cold solvent mixture.[6]

-

Dry the crystals under vacuum to remove residual solvent.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized propafenone hydrochloride, a battery of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC) is the most powerful technique for assessing the purity of propafenone hydrochloride and quantifying any impurities.[1][9] A typical Reverse-Phase HPLC (RP-HPLC) method would utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.[9][10] Detection is commonly performed using a PDA detector at a wavelength of around 245-247 nm.[9][10]

| Parameter | Condition 1 | Condition 2 |

| Column | Enable C18G (250 mm x 4.6 mm, 5 µm)[9] | Eclipse XDB –C18 (150 X 4.6mm 5µ)[10] |

| Mobile Phase | Methanol: 10 mM TBAHS (95:05, v/v)[9] | Methanol : 10mM ammonium acetate buffer (70:30% v/v)[10] |

| Flow Rate | 1.0 ml/min[9] | 1.0 ml/min[10] |

| Detection | PDA at 247 nm[9] | 246 nm[10] |

| Retention Time | 2.692 min[9] | Not Specified |

Table 1: Example HPLC Conditions for Propafenone Hydrochloride Analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the identity of the compound.

-

Mass Spectrometry (MS): Determines the molecular weight and can be used to identify impurities.[1]

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.

Impurities in propafenone can arise from starting materials, byproducts of the synthesis, or degradation.[1][11] These can include related substances formed during the synthesis, degradation products from exposure to light, heat, or moisture, and residual solvents.[11] Pharmacopeial standards list several potential impurities that should be monitored.[1][12]

Caption: A logical workflow for the analytical validation of synthesized propafenone hydrochloride.

Conclusion

The synthesis and purification of propafenone hydrochloride for research purposes demand careful execution of established chemical procedures and rigorous analytical characterization. The methods outlined in this guide, based on a condensation-amination strategy, provide a reliable pathway to obtaining high-purity material. Adherence to sound purification techniques and comprehensive analytical validation is essential to ensure the quality and reliability of the compound for subsequent research applications.

References

- CN104262178A - Synthesis method of propafenone hydrochloride - Google Patents.

-

Process For Preparing Propafenone Hydrochloride And Its Intermediates - Quick Company. Available at: [Link]

-

CN115124409 - Preparation method of propafenone hydrochloride intermediate. Available at: [Link]

-

Propafenone Hydrochloride-impurities - Pharmaffiliates. Available at: [Link]

-

SYNTHESIS OF PROPAFENONE HYDROCHLORIDE - China/Asia On Demand (CAOD). Available at: [Link]

-

Propafenone Impurities - SynZeal. Available at: [Link]

-

New method development and validation for the determination of propafenone HCL in pure drug and its tablet dosage form by RP-HPLC - ResearchGate. Available at: [Link]

-

Propafenone Impurities and Related Compound - Veeprho. Available at: [Link]

-

Propafenone-impurities - Pharmaffiliates. Available at: [Link]

-

DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. Available at: [Link]

-

Propafenone | Analytical Method Development | Validation | BA/BE Studies. Available at: [Link]

-

Synthesis of propafenone-an antiarrhythmic agent - Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form - IJCRT.org. Available at: [Link]

- CN115124409A - Preparation method of propafenone hydrochloride intermediate - Google Patents.

-

SYNTHESIS OF (2E)-DEHYDROPROPAFENONE HYDROCHLORIDE - Rasayan Journal of Chemistry. Available at: [Link]

- CN105902984A - Propafenone hydrochloride tablets and preparation method thereof - Google Patents.

-

Chemical structure of propafenone hydrochloride. - ResearchGate. Available at: [Link]

Sources

- 1. Propafenone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. CN115124409A - Preparation method of propafenone hydrochloride intermediate - Google Patents [patents.google.com]

- 5. CN104262178A - Synthesis method of propafenone hydrochloride - Google Patents [patents.google.com]

- 6. Process For Preparing Propafenone Hydrochloride And Its Intermediates [quickcompany.in]

- 7. Propafenone Hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. ijpsonline.com [ijpsonline.com]

- 9. researchgate.net [researchgate.net]

- 10. ijcrt.org [ijcrt.org]

- 11. veeprho.com [veeprho.com]

- 12. Propafenone Impurities | SynZeal [synzeal.com]

Propafenone Hydrochloride: A Comprehensive Technical Guide to its Chemical Properties and Stability for Drug Development Professionals

Introduction: Propafenone hydrochloride is a cornerstone in the management of cardiac arrhythmias. As a Class 1C antiarrhythmic agent, its efficacy is intrinsically linked to its physicochemical properties and stability profile.[1][2] For researchers, scientists, and drug development professionals, a deep understanding of these characteristics is not merely academic; it is a prerequisite for the development of safe, stable, and effective pharmaceutical products. This in-depth technical guide provides a comprehensive exploration of the chemical properties of propafenone hydrochloride and a detailed analysis of its stability under various stress conditions, offering insights grounded in scientific principles and field-proven methodologies.

Part 1: Core Chemical and Physical Properties of Propafenone Hydrochloride

A thorough understanding of the fundamental chemical and physical properties of an active pharmaceutical ingredient (API) is the foundation upon which all formulation and stability studies are built.

Chemical Structure and Nomenclature

Propafenone hydrochloride is the hydrochloride salt of propafenone.[1] Its chemical structure is characterized by a propiophenone core with a chiral secondary alcohol and a secondary amine in the side chain.

-

IUPAC Name: 1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride[1]

-

Chemical Formula: C₂₁H₂₈ClNO₃[1]

-

Molecular Weight: 377.9 g/mol [1]

Caption: Chemical structure of Propafenone Hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties of propafenone hydrochloride is presented in the table below. These parameters are critical for predicting its behavior during formulation, dissolution, and absorption.

| Property | Value | Reference(s) |

| Appearance | Colorless crystals or white crystalline powder | [3][4] |

| Melting Point | 171-174 °C | |

| pKa | 9.27 (basic) | [3] |

| Solubility | ||

| in Water | Slightly soluble | [2][3] |

| in Ethanol | Soluble | [5] |

| in Chloroform | Slightly soluble | [3] |

| in DMSO | Soluble (approx. 30 mg/mL) | [5] |

| in Dimethylformamide | Soluble (approx. 20 mg/mL) | [5] |

| Polymorphism | Exists as a crystalline solid. Detailed studies on polymorphism are not extensively reported in public literature, but this is a critical parameter to investigate during drug development. | [5] |

Expertise & Experience Insights: The basic pKa of 9.27 indicates that propafenone hydrochloride will be ionized in the acidic environment of the stomach, which can influence its dissolution and absorption characteristics. Its slight solubility in water necessitates careful consideration of formulation strategies, such as the use of co-solvents or solubility enhancers, to ensure adequate bioavailability. While specific polymorphic forms are not detailed in the literature, the potential for polymorphism should always be a key consideration in early-stage development. A stable polymorphic form must be identified and consistently manufactured to ensure batch-to-batch uniformity in dissolution and bioavailability.

Part 2: In-depth Stability Studies of Propafenone Hydrochloride

The stability of an API is a critical quality attribute that can be affected by various environmental factors.[6] Stability studies are essential to determine the shelf-life of the drug substance and to identify potential degradation products that could impact safety and efficacy.[6]

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, is a pivotal component of drug development that involves subjecting the API to conditions more severe than accelerated stability testing. The goal is to identify potential degradation pathways and to develop and validate a stability-indicating analytical method.

Caption: Experimental workflow for forced degradation studies.

Degradation Profile of Propafenone Hydrochloride

Studies have shown that propafenone hydrochloride is susceptible to degradation under certain stress conditions.

-

Acidic and Alkaline Hydrolysis: Propafenone hydrochloride shows some degradation under strong acidic and alkaline conditions, particularly at elevated temperatures. One study noted that heating the drug solution at 80°C for 3 hours with 1 M HCl or 1 M NaOH resulted in degradation. However, another source suggests it is remarkably stable to acidic and alkaline hydrolysis under less stringent conditions. This highlights the importance of the specific conditions used in stress testing.

-

Oxidative Degradation: The molecule is particularly susceptible to oxidative stress.[1] Studies using hydrogen peroxide have shown significant degradation, leading to the formation of several degradation products. The secondary amine and the ether linkage are potential sites for oxidation.

-

Thermal Degradation: Propafenone hydrochloride has been found to be susceptible to thermal degradation.[1] The extent of degradation is dependent on the temperature and duration of exposure.

-

Photostability: In general, propafenone hydrochloride is relatively stable to light. However, as per ICH guidelines, photostability testing should be an integral part of stress testing to evaluate the overall stability profile.

Trustworthiness through Self-Validation: A well-designed forced degradation study is a self-validating system. The ability of the analytical method to separate the intact drug from its degradation products, and to quantify them accurately, provides confidence in the stability data generated. The mass balance, which is the sum of the assay of the parent drug and the levels of its degradation products, should ideally be close to 100%.

Identified Degradation Pathways

The primary degradation pathways for propafenone hydrochloride involve oxidation and hydrolysis.

Caption: Postulated degradation pathways for Propafenone Hydrochloride.

Some of the identified degradation products include N-oxide and epoxide impurities resulting from oxidative stress. Hydrolysis can lead to the cleavage of the ether linkage. The exact structures of all degradation products should be elucidated using techniques like LC-MS and NMR.

Part 3: Experimental Protocols for Stability Assessment

The following protocols are provided as a guide for conducting stability studies on propafenone hydrochloride. These should be adapted and validated for specific laboratory conditions and regulatory requirements.

Protocol for Forced Degradation Studies

Objective: To investigate the degradation of propafenone hydrochloride under various stress conditions and to identify the resulting degradation products.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of propafenone hydrochloride in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 1 M hydrochloric acid.

-

Heat the solution at 80°C for a specified period (e.g., 3 hours).

-

Cool the solution to room temperature and neutralize with 1 M sodium hydroxide.

-

Dilute with the mobile phase to a suitable concentration for analysis.

-

-

Alkaline Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 1 M sodium hydroxide.

-

Heat the solution at 80°C for a specified period (e.g., 3 hours).

-

Cool the solution to room temperature and neutralize with 1 M hydrochloric acid.

-

Dilute with the mobile phase to a suitable concentration for analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of a suitable concentration of hydrogen peroxide (e.g., 3-30%).

-

Keep the solution at room temperature for a specified period, monitoring the degradation.

-

Dilute with the mobile phase to a suitable concentration for analysis.

-

-

Thermal Degradation:

-

Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 60-80°C) for a defined period.

-

Dissolve the stressed solid in the mobile phase to a suitable concentration for analysis.

-

-

Photolytic Degradation:

-

Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Prepare solutions of the stressed samples in the mobile phase for analysis.

-

-

Analysis:

-

Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.

-

Protocol for Stability-Indicating HPLC Method Development

Objective: To develop a robust HPLC method capable of separating and quantifying propafenone hydrochloride from its potential degradation products and impurities.

Typical Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 247 nm) |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

| Injection Volume | 10-20 µL |

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

This technical guide has provided a detailed overview of the critical chemical properties and stability profile of propafenone hydrochloride. A comprehensive understanding of its solubility, pKa, and degradation pathways is paramount for the successful development of robust and reliable pharmaceutical formulations. The provided experimental protocols offer a starting point for conducting thorough stability assessments in a drug development setting. By integrating this knowledge with sound scientific principles and rigorous experimental design, researchers and drug development professionals can ensure the quality, safety, and efficacy of propafenone hydrochloride products.

References

-

Propafenone. PubChem. [Link]

-

Propafenone Hydrochloride. PubChem. [Link]

-

RYTHMOL SR (propafenone hydrochloride) extended release CAPSULES DESCRIPTION. accessdata.fda.gov. [Link]

-

Propafenone HCl. ChemBK. [Link]

-

Polymorphism of propafenone metabolism and disposition in man: clinical and pharmacokinetic consequences. PubMed. [Link]

-

Propafenone Hydrochloride Chemistry Review. accessdata.fda.gov. [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]

-

ICH STABILITY TESTING GUIDELINES. SNS Courseware. [Link]

-

Results of forced degradation study. ResearchGate. [Link]

-

ICH GUIDELINES FOR STABILITY. KK Wagh College of Pharmacy. [Link]

-

Ich guideline for stability testing. Slideshare. [Link]

-

Stability of propafenone hydrochloride in i.v. solutions. Semantic Scholar. [Link]

-

Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone. ResearchGate. [Link]

-

VALIDATED STABILITY-INDICATING HPTLC METHOD FOR THE DETERMINATION OF PROPAFENONE HYDROCHLORIDE IN TABLETS AND THE GC-MS IDENTIFICATION OF ITS DEGRADATION PRODUCTS. Taylor & Francis Online. [Link]

-

Propafenone hydrochloride. Midas Pharma. [Link]

-

Chemical structure of propafenone hydrochloride. ResearchGate. [Link]

-

Resolution from degradation products and propafenone HCl. ResearchGate. [Link]

-

DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. [Link]

-

Validated stability-indicating hptlc method for the determination of propafenone hydrochloride in tablets and the gc-ms identification of its degradation products. ResearchGate. [Link]

-

Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations. PubMed. [Link]

-

Propafenone Hydrochloride Chemistry Review. accessdata.fda.gov. [Link]

-

Formulation and stability of an extemporaneously compounded propafenone hydrochloride oral suspension for children with arrhythmia. PubMed. [Link]

-

Effect of selective serotonin reuptake inhibitors on the oxidative metabolism of propafenone: in vitro studies using human liver microsomes. PubMed. [Link]

-

Forced Degradation Studies. MedCrave online. [Link]

-

Propafenon hydrochlorid. Drug Information, Uses, Side Effects, Chemistry. [Link]

Sources

- 1. Propafenone Hydrochloride | C21H28ClNO3 | CID 36708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

This guide provides a comprehensive technical overview of the molecular interactions between the Class 1C antiarrhythmic agent, propafenone hydrochloride, and the cardiac voltage-gated sodium channel, Nav1.5. Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, state-dependent binding, and the consequential effects on channel gating, supported by field-proven experimental insights and methodologies.

Introduction: The Critical Role of Nav1.5 in Cardiac Excitability

The voltage-gated sodium channel Nav1.5, encoded by the SCN5A gene, is the primary channel responsible for the rapid upstroke of the cardiac action potential.[1] Its precise function is paramount for the initiation and propagation of the electrical impulse that governs cardiomyocyte contraction and, consequently, the coordinated rhythm of the heart.[1][2] Dysregulation of Nav1.5 function, often due to genetic mutations or disease states, can lead to life-threatening cardiac arrhythmias.[1][3]

Propafenone hydrochloride is a potent antiarrhythmic drug classified under the Vaughan Williams Class 1C system.[4][5] Its primary therapeutic effect is achieved through the potent blockade of the fast inward sodium current (INa) mediated by Nav1.5 channels.[4][5][6] This action effectively slows the conduction velocity in the myocardium, hindering the propagation of abnormal electrical impulses that drive arrhythmias.[5]

The Core Mechanism: State- and Use-Dependent Blockade of Nav1.5

A defining characteristic of propafenone's interaction with Nav1.5 is its state-dependent and use-dependent blockade. This means the drug's binding affinity and blocking efficacy are significantly influenced by the conformational state of the channel (resting, open, or inactivated) and the frequency of channel activation.[4][7][8]

Preferential Binding to Open and Inactivated States

Propafenone exhibits a markedly higher affinity for the open and inactivated states of the Nav1.5 channel compared to the resting state.[7][8] Studies have shown that the binding of propafenone to the open state is approximately 4000 times faster than to the resting state and 700 times faster than to the inactivated state.[8] This preferential binding is the cornerstone of its therapeutic efficacy, as it allows for targeted inhibition of rapidly firing cardiac myocytes that are characteristic of tachyarrhythmias, while having a lesser effect on cells at a normal heart rate.[7]

The Phenomenon of Use-Dependent Block

The state-dependent nature of propafenone's binding leads to a phenomenon known as use-dependent block (or phasic block).[2][4][9] During periods of rapid heart rate (tachycardia), Nav1.5 channels cycle more frequently through the open and inactivated states.[4] This increased dwell time in the high-affinity states allows for a cumulative increase in the number of channels blocked by propafenone.[4][7] Consequently, the drug's inhibitory effect is more pronounced at higher frequencies of stimulation, a crucial feature for suppressing tachyarrhythmias.[4][7]

The following diagram illustrates the principle of use-dependent block by propafenone on Nav1.5 channels.

Caption: State-dependent binding and use-dependent block of Nav1.5 by propafenone.

Molecular Determinants of Propafenone Binding

Cryo-electron microscopy studies have provided structural insights into the binding site of propafenone within the pore of the Nav1.5 channel.[7] The drug binds in the central cavity of the pore, with key interactions involving hydrophobic residues.[10] Specifically, residues F1762 and Y1769 in the S6 segment of domain IV have been identified as crucial for high-affinity binding.[7] Propafenone can access its binding site through the open activation gate or potentially through fenestrations in the channel structure.[7]

Effects of Propafenone on Nav1.5 Gating Kinetics

The binding of propafenone to the Nav1.5 channel not only blocks the influx of sodium ions but also modulates the channel's gating properties. These alterations contribute to its overall antiarrhythmic effect.

-

Slowing of Conduction: The primary effect of propafenone is a marked slowing of the cardiac conduction velocity, which is a direct consequence of the potent blockade of the fast inward sodium current.[4][5] This is reflected as a widening of the QRS complex on an electrocardiogram (ECG).[4]

-

Minimal Effect on Action Potential Duration: At therapeutic concentrations, propafenone has a minimal effect on the duration of the action potential and, consequently, on the QT interval of the ECG.[4]

-

Prolongation of the Refractory Period: By stabilizing the inactivated state and slowing the recovery from inactivation, propafenone effectively prolongs the refractory period of cardiac cells.[5] This makes the myocytes less excitable and less likely to be activated by premature stimuli.

| Gating Parameter | Effect of Propafenone |

| Peak INa | Potent, concentration-dependent block |

| Activation | Minimal to no significant shift |

| Steady-State Inactivation | Shift to more hyperpolarized potentials |

| Recovery from Inactivation | Significantly slowed |

Ancillary Pharmacological Actions

Beyond its primary action on Nav1.5 channels, propafenone exhibits other pharmacological properties that may contribute to its clinical profile:

-

Beta-Adrenergic Blockade: Propafenone possesses weak non-selective beta-blocking activity, which can lead to a decrease in heart rate and myocardial contractility.[5][6] The S-enantiomer of propafenone is a more potent beta-antagonist than the R-enantiomer.[11]

-

Potassium Channel Effects: Propafenone has also been shown to block certain potassium channels, including hKv1.5 and Kir2.x channels, although these effects are generally observed at supra-therapeutic concentrations.[12][13]

Experimental Protocol: Investigating Propafenone's Effects on Nav1.5 using Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for studying the effects of compounds on ion channels.[14] The following protocol provides a framework for characterizing the interaction of propafenone with Nav1.5 channels expressed in a heterologous system (e.g., HEK293 cells).

Cell Preparation and Solutions

-

Cell Culture: Culture HEK293 cells stably expressing human Nav1.5 (hNav1.5) under standard conditions.

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

-

Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH 7.2 with CsOH. (Cesium is used to block endogenous potassium currents).

Electrophysiological Recordings

-

Apparatus: Use a standard patch-clamp amplifier and data acquisition system.

-

Pipettes: Fabricate pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.

-

Whole-Cell Configuration: Establish a gigaohm seal and achieve the whole-cell configuration.

-

Series Resistance Compensation: Compensate for 70-80% of the series resistance to minimize voltage errors.

Voltage Protocols

The following diagram outlines the workflow for assessing the different types of Nav1.5 block by propafenone.

Caption: Experimental workflow for patch-clamp analysis of propafenone's effects on Nav1.5.

-

Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure most channels are in the resting state.

-

Apply a brief depolarizing test pulse (e.g., to -20 mV for 20 ms) to elicit a peak sodium current.

-

Apply propafenone at various concentrations and repeat the test pulse after a sufficient incubation period (e.g., 5 minutes).

-

Calculate the percentage of block at each concentration to determine the IC50 for tonic block.

-

Hold the membrane potential at -120 mV.

-

Apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms) at a physiologically relevant frequency (e.g., 1 Hz, 5 Hz, 10 Hz).

-

Record the peak current for each pulse in the train.

-

Apply propafenone and repeat the pulse train.

-

Plot the normalized peak current against the pulse number to visualize the development of use-dependent block.

-

Hold the membrane potential at -120 mV.

-

Apply a series of 500 ms conditioning pre-pulses to various potentials (e.g., from -140 mV to -40 mV).

-

Follow each pre-pulse with a test pulse to a constant potential (e.g., -20 mV) to measure the fraction of available channels.

-

Plot the normalized peak current against the pre-pulse potential and fit with a Boltzmann function to determine the half-inactivation voltage (V1/2).

-

Repeat in the presence of propafenone to assess for a shift in V1/2.

Conclusion

Propafenone hydrochloride's mechanism of action on Nav1.5 channels is a well-defined example of state- and use-dependent ion channel modulation. Its preferential binding to the open and inactivated states, coupled with slow unbinding kinetics, results in a potent and frequency-dependent blockade of the cardiac sodium current. This targeted inhibition of rapidly firing cells is the basis for its efficacy in the treatment of various cardiac arrhythmias. A thorough understanding of these molecular interactions, facilitated by techniques such as patch-clamp electrophysiology, is crucial for the continued development of safer and more effective antiarrhythmic therapies.

References

-

Jiang, D., et al. (2020). Open State Structure and Pore Gating Mechanism of the Cardiac Sodium Channel. Cell. [Link]

-

Edrich, T., Wang, S. Y., & Wang, G. K. (2005). State-dependent block of human cardiac hNav1.5 sodium channels by propafenone. Journal of Membrane Biology, 207(1), 35–43. [Link]

-

Roden, D. M. (2016). Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs. Journal of the American College of Cardiology, 67(13), 1515–1524. [Link]

-

Pharmacology Mentor. (n.d.). Antiarrhythmic drugs: Propafenone (Class 1C). Pharmacology Mentor. [Link]

-

Wikipedia. (2023, October 29). Propafenone. Wikipedia. [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Propafenone Hydrochloride? Patsnap Synapse. [Link]

-

Li, S., et al. (2023). A structural atlas of druggable sites on Nav channels. Acta Pharmaceutica Sinica B, 13(11), 4585–4597. [Link]

-

Amorós, I., et al. (2013). Propafenone Blocks Human Cardiac Kir2.x Channels by Decreasing the Negative Electrostatic Charge in the Cytoplasmic Pore. PLoS ONE, 8(10), e77313. [Link]

-

Stoetzer, C., et al. (2016). Inhibition of the cardiac Na⁺ channel α-subunit Nav1.5 by propofol and dexmedetomidine. Naunyn-Schmiedeberg's Archives of Pharmacology, 389(12), 1345–1356. [Link]

-

Franqueza, L., et al. (1998). Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels. British Journal of Pharmacology, 125(5), 969–978. [Link]

-

Bazzigaluppi, E., et al. (2020). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in Pharmacology, 11, 589. [Link]

-

U.S. Food and Drug Administration. (2018). RYTHMOL (propafenone hydrochloride tablets), for oral use. Accessdata.fda.gov. [Link]

-

Kohlhardt, M. (1988). Block of sodium currents by antiarrhythmic agents: analysis of the electrophysiologic effects of propafenone in heart muscle. Journal of Cardiovascular Pharmacology, 12 Suppl 2, S15-23. [Link]

-

Crumb, W. J., & Vicente, J. (2024). An overview of drug-induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety. Journal of Pharmacological and Toxicological Methods, 125, 107388. [Link]

-

Tao, J., & Corry, B. (2025). Drugs exhibit diverse binding modes and access routes in the Na v 1.5 cardiac sodium channel pore. The Journal of general physiology, 157(2), e202413658. [Link]

-

Scilit. (n.d.). Mechanism of Action of Antiarrhythmic Agents: Focus on Propafenone. Scilit. [Link]

-

Rettig, J., & Heinemann, S. H. (2001). Regulation of Antiarrhythmic Drug Propafenone Effects on the C-type KV1.4 Potassium Channel by PHo and K+. The Journal of general physiology, 118(2), 187–196. [Link]

-

Mayo Clinic. (2023, November 30). Propafenone (Oral Route). Mayo Clinic. [Link]

-

Dragicevic, E., et al. (2021). Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment. Journal of Pharmacological and Toxicological Methods, 112, 107125. [Link]

-

Guo, D., Sun, S., & Jenkinson, S. (n.d.). Simultaneous Measurement of Cardiac Nav1.5 Peak and Late Currents in an Automated QPatch Platform. Sophion Bioscience. [Link]

-

Babenko, V., et al. (2013). Proton-dependent inhibition of the cardiac sodium channel Nav1.5 by ranolazine. Frontiers in Pharmacology, 4, 76. [Link]

-

Pan, X., et al. (2022). Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist. Nature Communications, 13(1), 1317. [Link]

-

Huang, C., et al. (2015). Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine. PLoS ONE, 10(6), e0128653. [Link]

-

Liu, H., et al. (2003). State-dependent trapping of flecainide in the cardiac sodium channel. The Journal of general physiology, 122(6), 745–757. [Link]

-

Sophion Bioscience. (n.d.). Application Report - hiPSC-derived cardiomyocytes - NaV1.5 compound screening on QPatch® II. Sophion Bioscience. [Link]

-

Potet, F., et al. (2021). Ethnic-Related Sodium Voltage-Gated Channel α Subunit 5 Polymorphisms Shape the In Vitro Pharmacological Action of Amiodarone upon Nav1.5. International Journal of Molecular Sciences, 22(7), 3795. [Link]

-

Moreno, J. D., et al. (2019). A Molecularly Detailed NaV1.5 Model Reveals a New Class I Antiarrhythmic Target. Circulation Research, 125(9), 804–817. [Link]

-

van Veen, T. A., et al. (2012). Biology of cardiac sodium channel Nav1.5 expression. Cardiovascular Research, 93(1), 12–21. [Link]

Sources

- 1. Biology of cardiac sodium channel Nav1.5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiarrhythmic drugs: Propafenone | Pharmacology Mentor [pharmacologymentor.com]

- 5. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]

- 6. Propafenone - Wikipedia [en.wikipedia.org]

- 7. Open State Structure and Pore Gating Mechanism of the Cardiac Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. State-dependent block of human cardiac hNav1.5 sodium channels by propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Block of sodium currents by antiarrhythmic agents: analysis of the electrophysiologic effects of propafenone in heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electrophysiological Profile of Propafenone and its Metabolites

Introduction: The Clinical Context and Metabolic Fate of Propafenone

Propafenone is a Class IC antiarrhythmic agent widely prescribed for the management of supraventricular and ventricular arrhythmias, including atrial fibrillation and paroxysmal supraventricular tachycardia.[1][2][3] Its therapeutic efficacy is intrinsically linked to its direct membrane-stabilizing actions on myocardial cells.[1] However, the clinical electrophysiological profile of propafenone is not solely attributable to the parent compound. Propafenone undergoes extensive first-pass hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP2D6, CYP3A4, and CYP1A2.[4][5] This metabolic process yields two major, pharmacologically active metabolites: 5-hydroxypropafenone (5-OHP) and N-depropylpropafenone (NDPP).[4][6]

The genetic polymorphism of the CYP2D6 enzyme results in significant inter-individual variability in plasma concentrations of propafenone and its metabolites, categorizing patients as either extensive or poor metabolizers.[5][7] This variability has profound implications for the drug's efficacy and potential for adverse events, making a thorough understanding of the electrophysiological properties of both the parent drug and its metabolites a critical endeavor for researchers and drug development professionals. This guide provides a comprehensive analysis of their distinct and combined effects on cardiac ion channels and action potentials.

Caption: Metabolic pathways of propafenone.

Comparative Electrophysiological Effects on Cardiac Ion Channels

The antiarrhythmic and proarrhythmic actions of propafenone and its metabolites are a direct consequence of their interactions with a variety of cardiac ion channels.

Sodium Channel (INa) Blockade: The Class IC Hallmark

The defining characteristic of Class IC antiarrhythmics is their potent blockade of the fast inward sodium channels (INa).[8][9] This action reduces the maximum upstroke velocity (Vmax) of Phase 0 of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[1][8] Propafenone exhibits slow onset and offset kinetics for sodium channel binding, contributing to its pronounced effect on conduction.[7][10]

Both 5-OHP and NDPP also possess sodium channel-blocking activity.[4] Notably, 5-OHP has been shown to have similar or even more potent INa blocking effects compared to the parent compound.[1][11] In contrast, NDPP demonstrates weaker sodium channel activity.[1][12] This differential potency among the parent drug and its metabolites underscores the complexity of predicting the net electrophysiological effect in a given patient.

Potassium Channel (IK) Modulation: Impact on Repolarization

Beyond sodium channel blockade, propafenone and its metabolites exert significant effects on multiple potassium currents, which are crucial for cardiac repolarization (Phase 3 of the action potential).

-

Rapid Delayed Rectifier Potassium Current (IKr / hERG): Propafenone, 5-OHP, and NDPP are all potent inhibitors of the IKr current, which is encoded by the hERG gene.[13][14] This blockade is a key contributor to the prolongation of the action potential duration (APD) and the QT interval observed with propafenone therapy.[1][12][13] Studies have shown that both propafenone and 5-OHP block hERG channels to a similar extent, primarily by binding to the open state of the channel.[13][15] The preferential blockade of IKr is a critical factor in the proarrhythmic potential of these compounds, particularly the risk of Torsade de Pointes.[4][16]

-

Transient Outward Potassium Current (Ito): Propafenone and its metabolites also block the Ito current, although with lower potency compared to their effects on IKr.[14] The IC50 values indicate that propafenone is a more potent Ito blocker than its metabolites.[14]

-

Other Potassium Currents: Propafenone has been reported to inhibit several other potassium currents, including IKur, IKs, and IK1.[13] Notably, it can also increase the inward rectifier potassium current (IK1) through interaction with the Kir2.1 channel, an effect that may contribute to its antiarrhythmic properties.[17][18]

Beta-Adrenergic and Calcium Channel Blockade

Propafenone possesses weak, non-selective beta-adrenergic blocking activity, a property shared to a lesser extent by its metabolites.[8] The S-enantiomer of propafenone is a more potent beta-antagonist than the R-enantiomer.[1] This beta-blockade can contribute to a decrease in heart rate and myocardial contractility.[3] Additionally, at higher concentrations, propafenone can inhibit the L-type calcium current (ICa).[13]

Integrated Effects on the Cardiac Action Potential and Conduction

The combined interactions with multiple ion channels result in a complex net effect on the cardiac action potential and electrocardiogram (ECG).

-

Action Potential Duration (APD): While the potent INa blockade would be expected to have minimal effect on APD, the significant IKr blockade by propafenone and 5-OHP leads to a prolongation of the action potential.[12][13]

-

Conduction Velocity: The primary effect of propafenone is a dose-related decrease in conduction velocity, which manifests on the ECG as a widening of the PR and QRS intervals.[1][6][7][19]

-

Refractory Period: Propafenone prolongs the effective refractory period in the atria, AV node, and ventricles.[1][20]

Quantitative Data Summary

The following tables summarize the known quantitative data for the effects of propafenone and its metabolites on key cardiac ion channels.

Table 1: Comparative IC50 Values for Potassium Channel Blockade

| Compound | IKr (hERG) | Ito | hKv1.5 |

| Propafenone | 0.80 µM[14] | 7.27 µM[14] | 4.4 µM[21] |

| 5-Hydroxypropafenone | 1.88 µM[14] | 40.29 µM[14] | 9.2 µM[21] |

| N-depropylpropafenone | 5.78 µM[14] | 44.26 µM[14] | N/A |

Table 2: Electrophysiological Effects on ECG Intervals

| Parameter | Effect |

| PR Interval | Prolongation[1][19][20] |

| QRS Duration | Widening[1][6][19] |

| QT Interval | Prolongation (difficult to interpret due to QRS widening)[1][19] |

| HV Interval | Prolongation[1][19][20] |

Proarrhythmic Potential: The Double-Edged Sword

A critical aspect of the electrophysiological profile of propafenone is its potential to cause new or worsened arrhythmias, a phenomenon known as proarrhythmia.[16][22][23] The risk is particularly significant in patients with structural heart disease.[1]

The primary mechanisms of propafenone-induced proarrhythmia include:

-

Marked Conduction Slowing: The potent INa blockade can lead to re-entrant arrhythmias, such as monomorphic ventricular tachycardia.[22]

-

QT Prolongation: The IKr blockade can lead to Torsade de Pointes, a polymorphic ventricular tachycardia.[1]

-

Atrial Flutter with 1:1 AV Conduction: In patients with atrial flutter, propafenone can slow the atrial rate, potentially allowing for 1:1 conduction through the AV node, resulting in a dangerously fast ventricular rate.[22][23]

Caption: Mechanisms of propafenone-induced proarrhythmia.

Experimental Protocols for Electrophysiological Assessment

To rigorously characterize the electrophysiological profile of compounds like propafenone and its metabolites, a combination of in vitro and in vivo assays is essential.

In Vitro Patch-Clamp Electrophysiology

Objective: To determine the potency and mechanism of ion channel blockade.

Methodology:

-

Cell Preparation: Utilize human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells stably transfected to express the specific human cardiac ion channel of interest (e.g., hNav1.5, hERG, hKv1.5).[13][21]

-

Recording Configuration: Employ the whole-cell patch-clamp technique to record ionic currents.[13][24]

-

Voltage Protocols: Apply specific voltage-clamp protocols to isolate the current of interest and assess various properties, including:

-

Concentration-Response: Apply increasing concentrations of the test compound to determine the IC50 value.

-

Voltage-Dependence: Assess block at different membrane potentials.

-

Use-Dependence: Evaluate the effect of repeated channel activation (pacing) on the degree of block.

-

State-Dependence: Design protocols to determine if the compound preferentially binds to the resting, open, or inactivated state of the channel.

-

-

Data Analysis: Analyze current traces to quantify the degree of inhibition and characterize the kinetics of block.

Action Potential Recordings in Isolated Cardiac Preparations

Objective: To assess the integrated effect of a compound on the cardiac action potential.

Methodology:

-

Preparation: Isolate cardiac tissues such as papillary muscles or Purkinje fibers from animal models (e.g., guinea pig, rabbit).[12]

-

Recording: Use sharp microelectrodes to impale individual cardiomyocytes and record action potentials.

-

Pacing: Stimulate the preparation at various frequencies to assess rate-dependent effects.

-

Data Analysis: Measure key action potential parameters, including:

-

Vmax (maximum upstroke velocity)

-

Action Potential Duration at 50% and 90% repolarization (APD50, APD90)

-

Resting Membrane Potential

-

Action Potential Amplitude

-

Caption: Experimental workflow for electrophysiological profiling.

Conclusion: A Complex Profile with Significant Clinical Implications

The electrophysiological profile of propafenone is a composite of the actions of the parent drug and its active metabolites, 5-hydroxypropafenone and N-depropylpropafenone. The primary mechanism of action is a potent, use-dependent blockade of cardiac sodium channels, which underlies its Class IC antiarrhythmic effects and the characteristic slowing of cardiac conduction. However, the significant inhibition of the IKr potassium current by both propafenone and 5-OHP contributes to action potential prolongation and poses a risk for proarrhythmia.

The inter-individual variability in propafenone metabolism necessitates a careful, individualized approach to therapy, with close monitoring for both efficacy and adverse electrophysiological events. For researchers and drug development professionals, a detailed understanding of the distinct contributions of each metabolite is paramount for the development of safer and more effective antiarrhythmic agents. The experimental methodologies outlined in this guide provide a robust framework for the comprehensive electrophysiological characterization of novel cardiovascular compounds.

References

-

Drugs.com. (2025, September 16). Propafenone: Package Insert / Prescribing Information / MOA. [Link]

-

Baranchuk, A., & Nault, M. (2009). Proarrhythmia Induced by Propafenone: What is the Mechanism? Cardiology Journal, 16(4), 376-378. [Link]

-

Pharmacology of Propafenone ; Overview, Pharmacokinetics, Mechanism of action, Uses, Side Effects. (2024, December 13). YouTube. [Link]

-

Malfatto, G., Zaza, A., Forster, M., Sodowick, B., Danilo, P. Jr, & Rosen, M. R. (1988). Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, 5-hydroxypropafenone and N-depropylpropafenone. The Journal of pharmacology and experimental therapeutics, 246(2), 419–426. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Propafenone Hydrochloride?. [Link]

-

Healthline. (n.d.). Propafenone: Side Effects, Dosage, Uses, and More. [Link]

-

Jastrzebski, M. (2008). [Proarrhythmic effect of propafenone in patients with atrial fibrillation and atrial flutter]. Kardiologia polska, 66(11), 1221–1224; discussion 1225. [Link]

-

Roden, D. M. (1985). Mechanism of Action of Antiarrhythmic Agents: Focus on Propafenone. The American Journal of Cardiology, 55(1), 1F-4F. [Link]

-

Drugs.com. (2025, November 4). Propafenone Monograph for Professionals. [Link]

-

Caballero, R., Delpón, E., Valenzuela, C., Longobardo, M., & Tamargo, J. (2001). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. Cardiovascular research, 52(2), 245–257. [Link]

-

GoodRx. (2023, September 14). Propafenone (Rythmol): Uses, Side Effects, Interactions & More. [Link]

-

Waleffe, A., & Kulbertus, H. E. (1985). Electrophysiologic effects and clinical efficacy of oral propafenone therapy in patients with ventricular tachycardia. Journal of the American College of Cardiology, 5(6), 1407–1413. [Link]

-

MedicineNet. (n.d.). Propafenone: Arrhythmia Uses, Side Effects, Dosage. [Link]

-

Caballero, R., Delpón, E., Valenzuela, C., & Tamargo, J. (1999). Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels. British journal of pharmacology, 128(6), 1267–1276. [Link]

-

Paul, T., Reimer, A., Janousek, J., & Kallfelz, H. C. (1993). Electrophysiological effects and clinical efficacy of propafenone in children with recurrent paroxysmal supraventricular tachycardia. European heart journal, 14(7), 960–965. [Link]

-

Pau, D., St-Jean, G., & Fiset, C. (2003). Propafenone and its metabolites preferentially inhibit IKr in rabbit ventricular myocytes. The Journal of pharmacology and experimental therapeutics, 308(1), 166–174. [Link]

-

Caballero, R., Delpón, E., Valenzuela, C., Longobardo, M., & Tamargo, J. (2001). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. Cardiovascular Research, 52(2), 245-257. [Link]

-

Podrid, P. J., & Lown, B. (1986). Clinical efficacy and electrophysiology of oral propafenone for ventricular tachycardia. The American journal of cardiology, 58(10), 1008–1013. [Link]

-

Ostojić, M., Vulić, D., Kostić, S., Djordjević-Radojković, D., & Beleslin, B. (2008). Electrophysiological predictors of propafenone efficacy in prevention of atrioventricular nodal re-entrant and atrioventricular re-entrant tachycardia. Vojnosanitetski pregled, 65(1), 21–26. [Link]

-

Ncardia. (n.d.). Electrophysiology Assay. [Link]

-

Zuanetti, G., & Latini, R. (1991). Propafenone in the treatment of cardiac arrhythmias. A risk-benefit appraisal. Drug safety, 6(5), 336–352. [Link]

-

El-Haou, S., Lemoine, M. D., Le Grand, B., Demion, M., & Bois, P. (2014). Structural basis of drugs that increase cardiac inward rectifier Kir2.1 currents. Cardiovascular research, 104(2), 345–355. [Link]

-

Liu, Y., & Zhang, Y. (2018). New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs. Cardiology, 140(1), 1-8. [Link]

-

Heitmann, S., Vandenberg, J. I., & Hill, A. P. (2023). Assessing drug safety by identifying the axis of arrhythmia in cardiomyocyte electrophysiology. eLife, 12, e90027. [Link]

-

Caballero, R., Delpón, E., Valenzuela, C., Longobardo, M., & Tamargo, J. (2001). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. Cardiovascular research, 52(2), 245–257. [Link]

-

Frenzel, H., Wagner, F., & Beckurts, K. T. (1998). ECG changes and plasma concentrations of propafenone and its metabolites in a case of severe poisoning. Journal of toxicology. Clinical toxicology, 36(3), 247–251. [Link]

-

El-Haou, S., Lemoine, M. D., Le Grand, B., Demion, M., & Bois, P. (2014). Structural basis of drugs that increase cardiac inward rectifier Kir2.1 currents. Cardiovascular research, 104(2), 345–355. [Link]

-

Siddoway, L. A., Thompson, K. A., McAllister, C. B., Wang, T., Wilkinson, G. R., Roden, D. M., & Woosley, R. L. (1983). Clinical pharmacology of propafenone. Circulation, 68(6), 1199–1209. [Link]

-

Gussarsky, L., & Gralinski, M. (2009). In vitro models of proarrhythmia. Journal of pharmacological and toxicological methods, 59(3), 127–137. [Link]

-

Axxam. (n.d.). In Vitro Assays | Electrophysiology. [Link]

-

Siddoway, L. A., Roden, D. M., & Woosley, R. L. (1986). Pharmacokinetic and pharmacodynamic evaluation of propafenone in patients with ventricular arrhythmia. Propafenone Research Group. The American journal of cardiology, 58(5), 45D–52D. [Link]

-

Afsin, A., & Sen, F. (2017). Evaluation of Index of Cardio-Electrophysiological Balance in Patients With Atrial Fibrillation on Antiarrhythmic-Drug Therapy. Cardiology Research, 8(5), 209-214. [Link]

-

Capucci, A., Boriani, G., Rubino, I., Boschi, S., Strocchi, E., Ambrosioni, E., & Magnani, B. (1988). Pharmacokinetics and pharmacodynamics of propafenone during acute and chronic administration. European journal of clinical pharmacology, 34(5), 489–494. [Link]

-

Wikipedia. (n.d.). Cardioversion. [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. Propafenone (Rythmol): Uses, Side Effects, Interactions & More - GoodRx [goodrx.com]

- 3. Propafenone: Arrhythmia Uses, Side Effects, Dosage [medicinenet.com]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Pharmacokinetic and pharmacodynamic evaluation of propafenone in patients with ventricular arrhythmia. Propafenone Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Propafenone Monograph for Professionals - Drugs.com [drugs.com]

- 8. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]

- 9. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. ECG changes and plasma concentrations of propafenone and its metabolites in a case of severe poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, 5-hydroxypropafenone and N-depropylpropafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Propafenone and its metabolites preferentially inhibit IKr in rabbit ventricular myocytes [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Propafenone: Side Effects, Dosage, Uses, and More [healthline.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Structural basis of drugs that increase cardiac inward rectifier Kir2.1 currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Clinical efficacy and electrophysiology of oral propafenone for ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Electrophysiologic effects and clinical efficacy of oral propafenone therapy in patients with ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Proarrhythmia Induced by Propafenone: What is the Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. [Proarrhythmic effect of propafenone in patients with atrial fibrillation and atrial flutter] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. axxam.com [axxam.com]

An In-depth Technical Guide to the Electrophysiological Effects of Propafenone Hydrochloride on the Cardiac Action Potential

Abstract

Propafenone hydrochloride is a potent antiarrhythmic agent widely utilized in the management of atrial and ventricular arrhythmias.[1][2] Classified as a Class Ic agent under the Vaughan-Williams system, its primary mechanism of action is a pronounced, state-dependent blockade of cardiac sodium channels.[3][4] This guide provides a detailed technical analysis of the multifaceted electrophysiological effects of propafenone on the cardiac action potential. We will dissect its interactions with key cardiac ion channels, including sodium (INa), potassium (IK), and calcium (ICa) channels, and explore its secondary beta-adrenergic blocking properties.[2][3][5] This document synthesizes mechanistic insights with field-proven experimental methodologies, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding propafenone's complex cardiac profile.

Introduction: Propafenone Hydrochloride

Propafenone is a Class Ic antiarrhythmic drug prescribed for the treatment of life-threatening ventricular arrhythmias and the maintenance of sinus rhythm in patients with symptomatic atrial fibrillation or supraventricular tachycardias in the absence of structural heart disease.[1][6][7][8][9] Structurally similar to some beta-blocking agents, propafenone's clinical utility is derived from its profound ability to slow conduction velocity in cardiac tissue.[5][6][7] Its efficacy, however, is counterbalanced by a potential for proarrhythmic events, necessitating careful patient selection and monitoring.[6][7][10][11] This guide delves into the fundamental electrophysiological underpinnings of both its therapeutic and adverse effects.

The Cardiac Action Potential: An Electrophysiological Framework

The cardiac action potential is a transient depolarization and repolarization of the cardiomyocyte membrane, driven by the coordinated opening and closing of various ion channels. Understanding its distinct phases is critical to comprehending the action of any antiarrhythmic agent.

-

Phase 0 (Rapid Depolarization): Mediated by the fast influx of sodium ions (Na+) through voltage-gated sodium channels (INa). This phase dictates the maximum upstroke velocity (Vmax) and, consequently, the conduction speed of the electrical impulse.[6][7]

-

Phase 1 (Early Repolarization): A brief repolarization caused by the inactivation of Na+ channels and the activation of a transient outward potassium current (Ito).

-

Phase 2 (Plateau): A sustained depolarization resulting from a balance between the inward flux of calcium ions (Ca2+) through L-type calcium channels (ICaL) and the outward flux of potassium ions through delayed rectifier potassium channels (IKr and IKs).

-

Phase 3 (Rapid Repolarization): The dominant outward movement of K+ through IKr and IKs channels, which restores the negative membrane potential.

-

Phase 4 (Resting Potential): The stable, negative potential maintained by the inward rectifier potassium current (IK1) and the Na+/K+ pump.

Caption: The five phases of the ventricular action potential and their corresponding primary ion currents.

Propafenone's Core Mechanism: Modulation of Cardiac Ion Channels

Propafenone exerts a complex, multi-channel blocking effect, which defines its electrophysiological signature.

Primary Action: Potent Sodium Channel Blockade (Class Ic Effect)

The hallmark of propafenone is its potent blockade of the fast inward sodium current (INa).[3][6][12] This action directly targets Phase 0 of the action potential.

-

Effect on Vmax: By inhibiting Na+ influx, propafenone markedly reduces the maximum upstroke velocity (Vmax) of the action potential.[6][13][14]

-

Conduction Slowing: This reduction in Vmax leads to a significant slowing of conduction velocity through atrial, ventricular, and His-Purkinje tissues.[3][5][12] This is reflected on the surface ECG as a widening of the PR and QRS intervals.[12][15]

-

Use-Dependency: Propafenone exhibits slow binding and dissociation kinetics from the Na+ channel.[16][17] This "use-dependent" or "phasic" block means its effect is more pronounced at faster heart rates, as there is less time during diastole for the drug to dissociate from the channel.[16] This property makes it particularly effective at terminating tachyarrhythmias.

Secondary Actions: A Multifaceted Profile

Beyond its primary Class Ic activity, propafenone interacts with several other channels and receptors, contributing to its overall effect.

-

Potassium Channel Blockade: Propafenone inhibits multiple cardiac potassium currents, including the transient outward current (Ito), the delayed rectifier current (IK), and the inward rectifier current (IK1).[6][7][18] The blockade of the delayed rectifier current (specifically IKr) is a notable action that can lead to a modest prolongation of the action potential duration (APD) and the QT interval, although this effect is less pronounced than its impact on the QRS duration.[6][7][11] Some studies indicate its blockade of IK is more selective and potent than for other potassium channels.[18]

-

Beta-Adrenergic Blockade (Class II Effect): Propafenone possesses weak, non-selective beta-blocking activity, estimated to be about 1/40th to 1/50th the potency of propranolol.[3][5][19] This effect is primarily attributed to the S-enantiomer of the drug.[6][7][17] This beta-blockade can contribute to a negative chronotropic (slowing heart rate) and inotropic (reducing contractility) effect.[6][7][10]

-

Calcium Channel Blockade (Weak Class IV Effect): Propafenone also exhibits a mild calcium channel-blocking effect, which can further contribute to its negative inotropic properties.[2][5][20]

Caption: Propafenone's multi-target mechanism of action and its resulting electrophysiological effects.

Quantitative Pharmacology & Data

The affinity of propafenone for different ion channels varies, underscoring its primary activity as a sodium channel blocker. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of drug potency.

| Ion Channel/Current | Species/Preparation | IC₅₀ (µM) | Reference |

| Delayed Rectifier K+ Current (Ik) | Rabbit Atrial Myocytes | 0.76 | [18] |

| Transient Outward K+ Current (Ito) | Rabbit Atrial Myocytes | 5.91 | [18] |

| Inward Rectifier K+ Current (Ik1) | Rabbit Atrial Myocytes | 7.10 | [18] |

| ATP-Sensitive K+ Current (IK(ATP)) | Rabbit Atrial Myocytes | 1.26 | [21] |

| ATP-Sensitive K+ Current (IK(ATP)) | Rabbit Ventricular Myocytes | 4.94 | [21] |

| C-type Kv1.4 Channel | Xenopus Oocytes | 121 | [22] |

Note: IC50 values can vary significantly based on experimental conditions, including temperature, cell type, and voltage protocols. Data for direct sodium channel IC50 under comparable conditions is less consistently reported in abstracts but is established as its most potent action.

Experimental Validation: A Methodological Approach

The gold standard for characterizing the effects of a compound like propafenone on specific ion channels is the whole-cell patch-clamp technique . This electrophysiological method allows for the direct measurement of ionic currents across the membrane of a single cardiomyocyte.

Protocol: Whole-Cell Patch-Clamp Analysis of Propafenone's Effect on INa

This protocol provides a framework for assessing the tonic and use-dependent block of the cardiac sodium channel (Nav1.5) by propafenone in a heterologous expression system (e.g., HEK293 cells) or isolated cardiomyocytes.

Objective: To determine the IC50 for tonic block and characterize the use-dependent block of Nav1.5 by propafenone.

Materials:

-

Isolated primary cardiomyocytes or a cell line stably expressing hNav1.5.

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Borosilicate glass capillaries for pipette fabrication.

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH). Note: Cesium is used to block outward K+ currents.

-

Propafenone hydrochloride stock solution.

Step-by-Step Methodology:

-

Cell Preparation: Plate cells onto glass coverslips 24-48 hours prior to recording.

-

Pipette Fabrication: Pull glass capillaries to achieve a resistance of 2-4 MΩ when filled with internal solution.

-

Establish Whole-Cell Configuration: Approach a single, healthy cell with the micropipette. Apply gentle suction to form a gigaohm seal (>1 GΩ). Apply a brief, stronger suction pulse to rupture the membrane and achieve the whole-cell configuration.

-

Voltage-Clamp Protocol - Tonic Block:

-

Hold the cell at a negative potential (e.g., -120 mV) to ensure all Na+ channels are in the resting state.

-

Apply a brief depolarizing step (e.g., to -20 mV for 50 ms) to elicit the peak inward INa.

-

Establish a stable baseline current.

-

Perfuse the cell with increasing concentrations of propafenone (e.g., 0.1 µM to 100 µM), allowing for equilibration at each concentration.

-

Record the peak INa at each concentration.

-

Data Analysis: Normalize the peak current at each concentration to the baseline control. Fit the concentration-response data to the Hill equation to determine the IC50.[23]

-

-

Voltage-Clamp Protocol - Use-Dependent Block:

-

Hold the cell at -120 mV.

-

Apply a train of depolarizing pulses (e.g., to -20 mV for 30 ms) at a clinically relevant frequency (e.g., 1 Hz, 2 Hz, 4 Hz).

-

Record the peak INa for each pulse in the train.

-

Perfuse the cell with a fixed concentration of propafenone (e.g., near the IC50 value) and repeat the pulse train.

-

Data Analysis: Measure the progressive decline in peak current during the pulse train in the presence of the drug. The percentage of block for each pulse is calculated relative to the first pulse, demonstrating the accumulation of blocked channels with repeated stimulation.

-

Caption: A generalized experimental workflow for assessing drug effects using patch-clamp electrophysiology.

Conclusion and Future Directions

Propafenone hydrochloride is a multifaceted antiarrhythmic agent whose clinical profile is dictated by a complex interplay of ion channel interactions. Its primary efficacy stems from a potent, use-dependent blockade of cardiac sodium channels, which markedly slows conduction and terminates re-entrant tachycardias.[3][16] However, its secondary effects on potassium and calcium channels, combined with weak beta-adrenergic antagonism, contribute to its therapeutic profile and its potential for adverse events, including proarrhythmia and negative inotropy.[3][6][10][18]

Future research should continue to focus on the stereospecific effects of its enantiomers and the pharmacological activity of its metabolites, which can significantly influence the drug's net effect in vivo.[17][24] A deeper understanding of the structural basis for its binding to various channel states could pave the way for the development of novel antiarrhythmics with improved selectivity and a wider safety margin.

References

- Propafenone modulates potassium channel activities of vascular smooth muscle from rat portal veins. PubMed.

- Propafenone: Package Insert / Prescribing Information / MOA. Drugs.com.